N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Description
N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a spirocyclic compound featuring a 1-oxa-4-thia-8-azaspiro[4.5]decane core substituted with a 3,4-dimethoxybenzyl carboxamide group. The spirocyclic architecture, characterized by fused heterocyclic rings (oxygen, sulfur, and nitrogen atoms), confers unique conformational rigidity and electronic properties. The 3,4-dimethoxybenzyl substituent introduces electron-donating methoxy groups, which may enhance solubility in polar solvents and influence intermolecular interactions, such as hydrogen bonding or π-stacking.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-21-14-4-3-13(11-15(14)22-2)12-18-16(20)19-7-5-17(6-8-19)23-9-10-24-17/h3-4,11H,5-10,12H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACKQKAXOVNNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC3(CC2)OCCS3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction proceeds under mild conditions, often in the presence of a suitable solvent like toluene, and yields the desired spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques and automated synthesis platforms to streamline the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: It is used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as a receptor agonist or antagonist.
Industry: It finds applications in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent effects, heteroatom arrangements, and inferred physicochemical properties.
Substituent Variations: Thiophene vs. Dimethoxybenzyl
A closely related analog, N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide , replaces the 3,4-dimethoxybenzyl group with a thiophen-2-ylmethyl moiety . Key differences include:
- Solubility : The polar methoxy groups in the target compound may improve aqueous solubility compared to the more lipophilic thiophene derivative.
- Steric Effects : The planar thiophene ring is less bulky than the dimethoxy-substituted benzene, which could impact steric interactions in molecular recognition.
Heteroatom Positioning in Spirocyclic Cores
describes compounds with a 7-oxa-9-azaspiro[4.5]decane core, differing from the target compound’s 1-oxa-4-thia-8-aza configuration . Comparative insights:
- Conformational Flexibility : The placement of oxygen and sulfur atoms in the target compound may influence ring strain and flexibility. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen could lead to distinct bond angles and torsional stability.
- Hydrogen-Bonding Capacity : The 8-aza group in the target compound’s carboxamide moiety may enhance hydrogen-bonding interactions relative to the 9-aza position in ’s derivatives.
Data Table: Structural and Inferred Property Comparison
Research Implications and Limitations
While structural comparisons highlight trends in electronic, steric, and solubility properties, specific pharmacological or kinetic data for the target compound remain unaddressed in the provided evidence. Further studies employing techniques like X-ray crystallography (via SHELX software ) or spectroscopic analysis are essential to validate these inferences. Additionally, synthetic methodologies from could inform scalable routes for the target compound’s production.
Biological Activity
N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the Spirocyclic Structure : The core spiro structure is created through cyclization reactions involving appropriate amines and carbonyl compounds.
- Functionalization : The introduction of the 3,4-dimethoxybenzyl group is achieved through nucleophilic substitution or coupling reactions.
- Carboxamide Formation : The final step involves the conversion of the intermediate to the carboxamide form, which can enhance solubility and biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1-oxa-4-thia-8-azaspiro[4.5]decane exhibit significant anticancer activity against several cancer cell lines. For instance:
- Cell Lines Tested :
- Human lung cancer (A549)
- Human breast cancer (MDA-MB-231)
- Human cervical cancer (HeLa)
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 0.18 |
| MDA-MB-231 | 0.08 | |
| HeLa | 0.15 |
These results indicate that the compound exhibits moderate to potent cytotoxic effects across different cancer types, with specific derivatives showing promising IC50 values.
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : The compound may trigger programmed cell death pathways in cancer cells.
- Inhibition of Cell Proliferation : It could interfere with cell cycle progression, leading to reduced tumor growth.
- Targeting Specific Pathways : Further studies are needed to elucidate the specific molecular targets affected by this compound.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in A549 cells compared to untreated controls.
- Combination Therapy Investigations : Research has also explored the potential of combining this compound with conventional chemotherapeutics to enhance efficacy and reduce resistance.
Q & A
Q. What are the standard synthetic routes for N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide?
The synthesis typically involves multi-step organic reactions starting with ketones, aldehydes, or amines. Key steps include cyclization to form the spirocyclic core and subsequent functionalization of the 3,4-dimethoxybenzyl group. Reaction conditions (temperature, solvent polarity, and time) must be tightly controlled to avoid side products. Purification via column chromatography and characterization using -NMR and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .
Q. How is the molecular structure of this spirocyclic compound confirmed?
Structural confirmation relies on spectroscopic techniques:
- NMR spectroscopy : - and -NMR identify proton and carbon environments, particularly the spiro junction and methoxy groups.
- X-ray crystallography : Resolves the 3D arrangement, including bond angles and stereochemistry (e.g., used this for a related spiro compound) .
- Mass spectrometry : HRMS validates the molecular formula and fragmentation patterns .
Q. What are common reactions involving the carboxamide and thia-oxa-aza spirocyclic framework?
The carboxamide group participates in hydrolysis (acid/base-mediated), while the spirocyclic core may undergo ring-opening reactions under nucleophilic conditions (e.g., with Grignard reagents). The thia group can be oxidized to sulfoxides or sulfones, requiring careful control of oxidizing agents like or -CPBA .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical control?
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Ru complexes) may enhance cyclization efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in multi-step syntheses.
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, while higher temperatures promote thermodynamically stable stereoisomers .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR techniques : Use - COSY and - HSQC to resolve overlapping signals.
- X-ray crystallography : Definitive proof of stereochemistry for crystalline derivatives (e.g., resolved a similar compound’s spiro configuration) .
- Cross-validation : Compare experimental IR/Raman spectra with computational (DFT) predictions .
Q. What methodologies are recommended for designing bioactivity studies?
- In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays.
- Cell-based models : Evaluate cytotoxicity and membrane permeability in cancer or microbial cell lines.
- In vivo models : Pharmacokinetic studies in rodents to assess bioavailability and metabolic stability, leveraging LC-MS/MS for metabolite identification .
Q. How to conduct structure-activity relationship (SAR) studies using computational tools?
- Molecular docking : Predict binding modes to target proteins (e.g., using AutoDock Vina).
- Molecular dynamics (MD) : Simulate ligand-protein interactions over time (GROMACS/AMBER).
- QSAR models : Train machine learning algorithms on analogs (e.g., ’s anticonvulsant spiro compounds) to correlate substituents with activity .
Q. What strategies address purification challenges for polar spirocyclic derivatives?
- HPLC with ion-pair reagents : Use tetrabutylammonium salts to improve retention of polar carboxamides.
- Crystallization optimization : Screen solvent mixtures (e.g., EtOH/HO) to enhance crystal lattice formation.
- TLC monitoring : Track reaction progress using silica plates with fluorescent indicators .
Q. How to analyze metabolic stability in preclinical studies?
- Liver microsome assays : Incubate with NADPH and monitor degradation via LC-MS/MS.
- CYP450 inhibition assays : Identify metabolic pathways using recombinant cytochrome P450 enzymes.
- Stable isotope labeling : Track metabolites using - or -labeled analogs .
Q. What role do substituents play in modulating reactivity and bioactivity?
- Electron-withdrawing groups (e.g., -NO, -CF): Increase electrophilicity of the carboxamide for nucleophilic attack.
- Methoxy groups : Enhance lipid solubility and blood-brain barrier penetration (e.g., 3,4-dimethoxybenzyl in ).
- Spiro ring size : Smaller rings (e.g., 5-membered) increase strain, potentially enhancing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
